3-(4-Hydroxy(2-methylpropoxy)phenyl)acrylic acid
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Overview
Description
3-(4-Hydroxy(2-methylpropoxy)phenyl)acrylic acid is an organic compound with the molecular formula C13H16O4. This compound is characterized by the presence of a hydroxy group, a methylpropoxy group, and an acrylic acid moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy(2-methylpropoxy)phenyl)acrylic acid typically involves the reaction of 4-hydroxyphenylacetic acid with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxy(2-methylpropoxy)phenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
3-(4-Hydroxy(2-methylpropoxy)phenyl)acrylic acid is utilized in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer agents.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxy(2-methylpropoxy)phenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the acrylic acid moiety can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Ferulic Acid: 3-(4-Hydroxy-3-methoxyphenyl)acrylic acid, known for its antioxidant properties.
Cinnamic Acid: 3-Phenyl-2-propenoic acid, used in the flavor and fragrance industry.
Coumaric Acid: 3-(4-Hydroxyphenyl)acrylic acid, known for its antimicrobial properties.
Uniqueness
3-(4-Hydroxy(2-methylpropoxy)phenyl)acrylic acid is unique due to the presence of the 2-methylpropoxy group, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
98510-76-0 |
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Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
(E)-3-[4-hydroxy-2-(2-methylpropoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C13H16O4/c1-9(2)8-17-12-7-11(14)5-3-10(12)4-6-13(15)16/h3-7,9,14H,8H2,1-2H3,(H,15,16)/b6-4+ |
InChI Key |
DGVPVSAARCIEIL-GQCTYLIASA-N |
Isomeric SMILES |
CC(C)COC1=C(C=CC(=C1)O)/C=C/C(=O)O |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)O)C=CC(=O)O |
Origin of Product |
United States |
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